molecular formula C22H36N2O6 B1677974 Metapro CAS No. 431077-35-9

Metapro

Cat. No. B1677974
CAS RN: 431077-35-9
M. Wt: 424.5 g/mol
InChI Key: QBDVVYNLLXGUGN-XGTBZJOHSA-N
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Description

PPI-2458 is a novel, proprietary molecule belonging to the fumagillin class of compounds. It specifically targets the enzyme methionine aminopeptidase-2 (MetAP-2). This class of compounds has been shown to prevent both abnormal cell growth and the formation of new blood vessels (angiogenesis), which contribute to the growth of aberrant tissues in diseases such as cancer and rheumatoid arthritis .

Preparation Methods

PPI-2458 is synthesized through a series of chemical reactions starting from fumagillin, a natural productThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial production methods for PPI-2458 involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

Scientific Research Applications

PPI-2458 has several scientific research applications, including:

Mechanism of Action

PPI-2458 exerts its effects by potently inhibiting the enzyme methionine aminopeptidase-2 (MetAP-2). MetAP-2 is highly expressed in human germinal center B cells, and its inhibition leads to reduced formation of germinal centers in lymphoid tissues. PPI-2458 has direct anti-proliferative activity on non-Hodgkin’s lymphoma cells in vitro and inhibits the growth of tumors in preclinical models . The anti-tumor activity of PPI-2458 is dose-dependent and directly correlates with the level of MetAP-2 inhibition in tumor tissue .

properties

PPI-2458's potent inhibition of MetAP-2 presents the potential for use as a new therapy for non-Hodgkin's lymphoma (NHL). MetAP-2 is highly expressed in human germinal center B cells. The neoplastic counterparts of these cells are the cell types observed in certain NHL subtypes, such as diffuse large B cell lymphoma and follicular lymphoma. PPI-2458 has been shown to reduce the formation of germinal centers in lymphoid tissues in vivo, have direct anti-proliferative activity on NHL cells in vitro and inhibit the growth of NHL tumors in a preclinical model in vivo. The anti-tumor activity of PPI-2458 was dose-dependent in this preclinical in vivo model and directly correlated with the level of molecular target MetAP-2 enzyme inhibition in tumor tissue, as measured by a proprietary, pharmacodynamic assay developed by PRAECIS. Additionally, the activity of PPI-2458 in this preclinical model was synergistic with several chemotherapeutic agents that are routinely used in combination in NHL patients.

CAS RN

431077-35-9

Molecular Formula

C22H36N2O6

Molecular Weight

424.5 g/mol

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-[(2R)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C22H36N2O6/c1-12(2)7-8-15-21(5,30-15)18-17(27-6)14(9-10-22(18)11-28-22)29-20(26)24-16(13(3)4)19(23)25/h7,13-18H,8-11H2,1-6H3,(H2,23,25)(H,24,26)/t14-,15-,16-,17-,18-,21+,22+/m1/s1

InChI Key

QBDVVYNLLXGUGN-XGTBZJOHSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N)NC(=O)O[C@@H]1CC[C@]2(CO2)[C@H]([C@@H]1OC)[C@@]3([C@H](O3)CC=C(C)C)C

SMILES

CC(C)C(C(=O)N)NC(=O)OC1CCC2(CO2)C(C1OC)C3(C(O3)CC=C(C)C)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)OC1CCC2(CO2)C(C1OC)C3(C(O3)CC=C(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PPI 2458
PPI-2458
PPI2458

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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